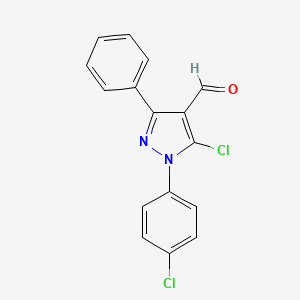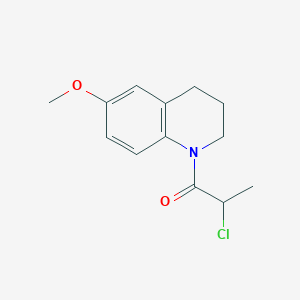![molecular formula C11H12ClNO3 B7540986 Methyl 4-[(2-chloroacetyl)amino]-3-methylbenzoate](/img/structure/B7540986.png)
Methyl 4-[(2-chloroacetyl)amino]-3-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(2-chloroacetyl)amino]-3-methylbenzoate, also known as Methyl 4-chloroacetylamino-3-methylbenzoate or MCA-MB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of MCA-MB is not yet fully understood. However, several studies suggest that MCA-MB exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. Additionally, MCA-MB has been found to inhibit the activity of several enzymes, including topoisomerase I and II, which are essential for DNA replication and repair.
Biochemical and Physiological Effects:
MCA-MB has been shown to exhibit several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and disruption of the cell cycle. Moreover, MCA-MB has been found to possess potent antimicrobial activity against several bacterial strains, including MRSA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MCA-MB has several advantages for lab experiments, including its simple synthesis method, potent anticancer and antimicrobial activity, and low toxicity. However, MCA-MB also has several limitations, including its limited solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of MCA-MB. One potential direction is to investigate the molecular mechanism of action of MCA-MB in cancer and bacterial cells. Additionally, further studies are needed to evaluate the pharmacokinetics and pharmacodynamics of MCA-MB in vivo. Moreover, the development of novel formulations and delivery systems for MCA-MB can enhance its bioavailability and efficacy, which can lead to its potential use as a therapeutic agent in cancer and bacterial infections.
Conclusion:
In conclusion, Methyl 4-[(2-chloroacetyl)amino]-3-methylbenzoate 4-[(2-chloroacetyl)amino]-3-methylbenzoate is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This paper provided an overview of MCA-MB, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Overall, MCA-MB has shown promising results in various studies, and further research is needed to fully understand its potential therapeutic applications.
Métodos De Síntesis
MCA-MB can be synthesized through a simple and efficient method using 4-methyl-3-nitrobenzoic acid, thionyl chloride, and 2-chloroacetyl chloride. The reaction involves the conversion of 4-methyl-3-nitrobenzoic acid to its corresponding acid chloride, which then reacts with 2-chloroacetyl chloride to produce MCA-MB.
Aplicaciones Científicas De Investigación
MCA-MB has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, MCA-MB has been shown to exhibit promising anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, MCA-MB has been found to possess potent antimicrobial activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), which is a significant concern in the healthcare industry.
Propiedades
IUPAC Name |
methyl 4-[(2-chloroacetyl)amino]-3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-7-5-8(11(15)16-2)3-4-9(7)13-10(14)6-12/h3-5H,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYIRUSBCCTPPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(2-chloroacetyl)amino]-3-methylbenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid](/img/structure/B7540903.png)
![2-[[2-(5-Bromo-2-oxopyridin-1-yl)acetyl]amino]-3-methylbutanoic acid](/img/structure/B7540912.png)
![5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pentanoic acid](/img/structure/B7540919.png)
![N-[[2-(2-methoxyethoxy)phenyl]methyl]ethanamine](/img/structure/B7540920.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine](/img/structure/B7540946.png)


![1-[[2-(3-Fluorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7540965.png)
![2-[2-(Ethylaminomethyl)phenoxy]ethanol](/img/structure/B7540966.png)
![N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine](/img/structure/B7540971.png)

![1-[4-[2-(Methylaminomethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B7540980.png)
![N-(1,1-dioxothiolan-3-yl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-ethylacetamide](/img/structure/B7540994.png)
![3-fluoro-N-[2-[(3-fluorobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide](/img/structure/B7541008.png)